molecular formula C10H13ClN4O B118585 [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol CAS No. 122624-73-1

[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol

Cat. No. B118585
M. Wt: 240.69 g/mol
InChI Key: DKWGUXGAGXYRNE-UHFFFAOYSA-N
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Description

“[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol” is a chemical compound with the molecular formula C10H14ClN5O . It has a molecular weight of 255.70 g/mol . The compound is also known by other names such as SCHEMBL6691478, 896716-96-4, SB67403, and FT-0666358 .


Molecular Structure Analysis

The compound has a complex structure that includes a cyclopentene ring attached to a chloropyrimidine ring via an amino group . The InChI string of the compound is "InChI=1S/C10H14ClN5O/c11-8-7 (12)9 (16-10 (13)15-8)14-6-2-1-5 (3-6)4-17/h1-2,5-6,17H,3-4,12H2, (H3,13,14,15,16)" . This string provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 110 Ų . The compound has a complexity of 290 . It has an XLogP3-AA value of 0.6, which gives an indication of its lipophilicity .

Scientific Research Applications

Synthesis and Higher Homologues

The compound has been utilized in the synthesis of various nucleosides and their analogues. For instance, Figueira et al. (2002) synthesized a related amino alcohol which was then converted into a compound structurally similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol. This compound was used to create 8-azapurine arabino-carbocyclic nucleoside analogues, highlighting its utility in nucleoside synthesis (Figueira et al., 2002).

Antimicrobial and Anticancer Agents

A study by Hafez et al. (2016) synthesized novel pyrazole derivatives with structures including a component similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol. These compounds showed promising results in vitro as potential antimicrobial and anticancer agents, suggesting the relevance of this compound in medicinal chemistry (Hafez et al., 2016).

Ultra Trace Determination in Drug Analysis

Jain et al. (2018) developed a method for the ultra-trace determination of genotoxic impurities in Abacavir sulfate, a nucleoside reverse transcriptase inhibitor. This method included the detection of a compound similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol, indicating its significance in pharmaceutical quality control (Jain et al., 2018).

Antitumor Activity

Vince et al. (1984) synthesized carbocyclic analogues of xylofuranosylpurine nucleosides, where a compound structurally similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol exhibited significant in vivo antitumor activity. This underscores its potential application in cancer research (Vince et al., 1984).

Biochemical Applications

Shahana et al. (2020) synthesized novel compounds with a component similar to the compound , characterized by spectroscopic techniques and studied through density functional theory calculations. This research demonstrates the compound's relevance in biochemical studies and molecular docking investigations, which could lead to understanding its antibacterial activity (Shahana et al., 2020).

properties

IUPAC Name

[4-[(2-amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-8-4-9(15-10(12)14-8)13-7-2-1-6(3-7)5-16/h1-2,4,6-7,16H,3,5H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWGUXGAGXYRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC2=CC(=NC(=N2)N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561067
Record name {4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol

CAS RN

122624-73-1
Record name {4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 14 mmol of crude 2a, 2-amino-4,6-dichloropyrimidine (3.74 g, 22.8 mmol), triethylamine (15 ml) and n-butanol (75 ml) were added and the mixture was refluxed for 48 hr. The volatile solvents were removed, residue was treated with methanol to separate the undissolved byproduct (the double pyrimidine nucleoside). The methanol solution was absorbed on silica gel (8 g) packed into a column (4.0×14 cm) and eluted with CHCl-MeOH (40:1) to yield 1.52 g (42%) of crude 4a. The product was recrystalized from ethyl acetate to yield 4a; mp 132-134° C., MS (30 ev, 200° C.); m/e 240 and 242 (M+ and M++2), 209 (M+−31), 144 (B+); IR: 3600-3000 (NH2, OH), 1620,1580 (C═C, C═N); Anal. (C10H13ClN4O) C,H,N.
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name

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